REACTION_CXSMILES
|
Cl[C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[CH3:10][O-:11].[Na+].CO.O>C(O)(=O)C>[CH3:10][O:11][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
22.91 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1O)C
|
Name
|
sodium methoxide methanol
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In metal sealed tube
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was reacted at 150° C. for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
evaporated completely
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.44 g | |
YIELD: PERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |